N-(3-bromophenyl)-2-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBABBOSWOTEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361215 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39241-02-6 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Bromophenyl 2 Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of N-(3-bromophenyl)-2-methylpropanamide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region would display complex multiplets due to the protons on the 3-bromophenyl ring. The proton at the C2 position is expected to appear as a triplet at the most downfield position of the aromatic signals due to its proximity to the electronegative bromine atom and the amide linkage. The protons at C4, C5, and C6 would also produce characteristic splitting patterns.
A singlet corresponding to the amide proton (N-H) would likely be observed, with its chemical shift being sensitive to solvent and concentration. The methine proton of the isobutyryl group [-CH(CH₃)₂] would appear as a septet, coupled to the six equivalent protons of the two methyl groups. These two methyl groups, being chemically equivalent, would present as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic H (C2-H) | 7.8 - 8.0 | t |
| Aromatic H (C4-H, C6-H) | 7.2 - 7.5 | m |
| Aromatic H (C5-H) | 7.1 - 7.3 | m |
| Amide H (N-H) | 8.0 - 9.0 | s |
| Methine H (-CH(CH₃)₂) | 2.5 - 3.0 | sept |
| Methyl H (-CH(CH₃)₂) | 1.1 - 1.3 | d |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. s = singlet, d = doublet, t = triplet, sept = septet, m = multiplet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed. libretexts.org In a broadband-decoupled spectrum, each unique carbon atom gives a single peak. libretexts.org
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. libretexts.org The carbon atom of the phenyl ring attached to the bromine atom (C3) would be significantly influenced by the halogen, while the carbon attached to the nitrogen (C1) would also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm. The methine and methyl carbons of the isobutyryl group will have characteristic upfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 175 - 178 |
| Aromatic C-1 | 138 - 141 |
| Aromatic C-2 | 123 - 126 |
| Aromatic C-3 | 121 - 124 |
| Aromatic C-4 | 128 - 131 |
| Aromatic C-5 | 125 - 128 |
| Aromatic C-6 | 118 - 121 |
| Methine CH | 35 - 40 |
| Methyl CH₃ | 19 - 22 |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide is anticipated in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption around 1650-1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, typically appears near 1530-1570 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyryl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is anticipated at lower frequencies, typically in the range of 500-700 cm⁻¹.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 700 | Medium-Strong |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric stretching of the C-C bonds in the phenyl ring would give a strong signal. The C-Br bond, being a heavy atom bond, is also expected to show a characteristic Raman signal.
Table 4: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic Ring Stretch | 1580 - 1610 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 700 | Strong |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
Fragmentation of the molecular ion can occur at various bonds. Common fragmentation pathways would include the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-bromophenylamino group and the isobutyryl group. The loss of the isobutyryl group would be a significant fragmentation pathway.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comment |
| [M]⁺ | 257/259 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M - C₄H₇O]⁺ | 170/172 | Loss of the isobutyryl group |
| [C₄H₇O]⁺ | 71 | Isobutyryl cation |
| [C₆H₄BrNH]⁺ | 170/172 | 3-bromoaniline (B18343) radical cation |
Note: m/z = mass-to-charge ratio. Predicted values are based on the molecular formula C₁₀H₁₂BrNO.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) is a powerful tool for the precise determination of a compound's elemental composition by providing highly accurate mass measurements. nih.gov This technique allows for high-confidence identification of analytes. nih.gov For this compound, HR-MS analysis confirms its molecular formula, C10H12BrNO. The monoisotopic mass of this compound is calculated to be 241.01532 g/mol . HR-MS provides experimental mass-to-charge (m/z) values with exceptional accuracy, typically within a few parts per million (ppm) of the theoretical value, which helps in the unambiguous confirmation of the compound's identity.
Table 1: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C10H12BrNO |
| Monoisotopic Mass | 241.01532 g/mol |
| Average Mass | 242.12 g/mol |
Note: The data in this table is based on theoretical calculations for the specified molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical method for separating and identifying individual components within a sample, making it ideal for assessing the purity of a synthesized compound. shimadzu.comeurl-pesticides.eu In the analysis of this compound, a GC-MS method would be employed to separate the target compound from any starting materials, byproducts, or residual solvents. The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer then provides mass spectra for each eluted peak, allowing for their identification. The purity of this compound is determined by the relative area of its corresponding peak in the total ion chromatogram (TIC). A high percentage area indicates a high level of purity. The use of a validated GC-MS method ensures the reliable quantification of any impurities that may be present. nih.gov
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Capillary column suitable for polar compounds |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50°C, ramp to 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-500 amu |
Note: These are representative parameters and may be optimized for specific instrumentation and sample matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of the phenyl ring and the amide group gives rise to characteristic absorption bands. The benzene (B151609) ring exhibits π → π* transitions, while the carbonyl group of the amide can undergo both n → π* and π → π* transitions. upenn.edu The solvent used can influence the position of the absorption maxima (λmax). biointerfaceresearch.com A typical UV-Vis spectrum of an aromatic amide like this compound would show strong absorptions in the UV region.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (aromatic) | ~200-280 |
| n → π* (carbonyl) | ~270-300 (often weak) |
| π → π* (carbonyl) | ~180-220 |
Note: The exact λmax values and molar absorptivities (ε) would be determined experimentally.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to elucidate the solid-state structure of this compound.
Analysis of Intermolecular Hydrogen Bonding Interactions
In the crystal structure of a related compound, 2-(4-bromophenyl)-2-methylpropanamide, molecules are linked by intermolecular N—H···O hydrogen bonding interactions. nih.gov These interactions are crucial in stabilizing the crystal packing. Similarly, in this compound, the amide group's N-H donor and the carbonyl oxygen acceptor are expected to participate in hydrogen bonding. These bonds link adjacent molecules, often forming chains or more complex networks within the crystal lattice. The specific geometry of these hydrogen bonds, including the D-H···A distance and angle (where D is the donor atom and A is the acceptor atom), can be precisely determined from the diffraction data.
Crystallographic Parameters and Space Group Determination
The crystallographic analysis of a related compound, 2-(4-bromophenyl)-2-methylpropanamide, revealed that it crystallizes in the monoclinic space group P21/c. nih.gov The determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group is a fundamental outcome of a single-crystal X-ray diffraction experiment. These parameters define the size and symmetry of the repeating unit of the crystal lattice. For this compound, these parameters would be precisely measured to define its unique crystal structure.
Table 4: Illustrative Crystallographic Data for a Related Bromo-phenylpropanamide Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.3571(8) |
| b (Å) | 13.4295(12) |
| c (Å) | 7.3036(5) |
| β (°) | 93.372(5) |
| Volume (ų) | 1895.3(2) |
| Z | 4 |
Note: This data is for a related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, and serves as an illustrative example of the type of crystallographic parameters obtained. researchgate.net The actual parameters for this compound would be determined experimentally.
Computational Chemistry and Molecular Modeling Studies of N 3 Bromophenyl 2 Methylpropanamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It is a widely used approach for calculating molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational spectra, and analyzing electronic properties like the HOMO-LUMO energy gap, which are crucial for understanding chemical reactivity. nih.govscispace.com
The first step in computational analysis is typically to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For N-(3-bromophenyl)-2-methylpropanamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to calculate the equilibrium geometry. scispace.comresearchgate.net
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Carbonyl group bond length | ~1.23 Å |
| C-N Bond Length | Amide C-N bond length | ~1.36 Å |
| C-Br Bond Length | Carbon-Bromine bond length | ~1.91 Å |
| C-N-C Bond Angle | Angle of the amide linkage | ~122° |
Note: These are representative values based on similar molecular structures; actual calculated values may vary.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netnih.gov The theoretical vibrational spectrum serves as a powerful tool for assigning specific molecular motions (stretching, bending, twisting) to the experimentally observed spectral bands. researchgate.net For this compound, this analysis would help confirm the presence of key functional groups.
The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net A detailed assignment of these vibrational modes would be performed using Potential Energy Distribution (PED) analysis.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3350 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 |
| C-H Stretch (Aliphatic) | Isopropyl Group | ~2980-2870 |
| C=O Stretch | Amide I | ~1680 |
| N-H Bend | Amide II | ~1550 |
Note: These are representative values. The exact calculated wavenumbers depend on the level of theory and basis set used.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO), from which the energy gap and other quantum chemical descriptors can be derived. researchgate.net
Table 3: Quantum Chemical Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electronegativity (χ) | -μ | Power to attract electrons |
For this compound, the analysis would likely show the HOMO density localized on the electron-rich bromophenyl ring, while the LUMO might be distributed across the amide group, indicating the flow of charge during electronic transitions. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted on its electron density surface. chemrxiv.org It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. scispace.com The map uses a color scale to denote different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack.
Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A region of positive potential (blue) would likely be found around the amide hydrogen atom, making it a potential hydrogen bond donor. The bromophenyl ring would exhibit a more complex potential distribution due to the interplay between the aromatic system and the electronegative bromine atom. researchgate.net
While MEP maps provide a qualitative view of reactivity, Fukui function analysis offers a more quantitative, atom-centered perspective. researchgate.net The Fukui function (f(r)) measures the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net Condensed Fukui functions are used to determine the reactivity of individual atomic sites. semanticscholar.org
There are three main types of Fukui functions to characterize reactivity:
f_k^+ : For nucleophilic attack (electron acceptance), indicating the site most likely to react with a nucleophile.
f_k^- : For electrophilic attack (electron donation), indicating the site most likely to react with an electrophile.
f_k^0 : For radical attack.
This analysis would pinpoint specific atoms in this compound most likely to participate in chemical reactions. For instance, the carbonyl carbon would be expected to have a high f_k^+ value, indicating its susceptibility to nucleophilic attack, while the carbonyl oxygen and nitrogen atoms would likely show high f_k^- values. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with the environment. researcher.life
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The simulation would track the rotation around single bonds, particularly the C-N bond of the amide and the bond connecting the amide group to the phenyl ring. This analysis reveals the most populated (lowest energy) conformations and the energy barriers between them. nsf.gov
MD simulations are particularly useful for understanding how the molecule behaves in a solution or when interacting with a biological target, such as a protein receptor. The simulation can show how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex. researchgate.net The results are often analyzed in terms of root-mean-square deviation (RMSD) to assess structural stability over the simulation time.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). mdpi.comnih.gov This technique is crucial in drug discovery for screening potential drug candidates and elucidating their mechanisms of action. nih.govmdpi.com
A primary goal of molecular docking is to calculate the binding energy, which represents the strength of the interaction between the ligand and its target. This value is used to predict the binding affinity, with lower (more negative) binding energies typically indicating a more stable and favorable interaction. mdpi.com Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose. mdpi.com For this compound, this analysis would involve docking it into the active site of a relevant biological target. The resulting binding energy would provide a quantitative estimate of its potential to inhibit or modulate the protein's function.
Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein
| Parameter | Predicted Value | Unit |
|---|---|---|
| Binding Energy | Data not available | kcal/mol |
Note: This table illustrates the type of data generated from docking studies. Specific values for this compound require experimental or specific computational investigation.
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. For this compound, key interactions could include:
Hydrogen Bonds: The amide group (-C(=O)NH-) in the molecule can act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). These interactions with amino acid residues like serine, threonine, or histidine in a protein's active site are often critical for high-affinity binding.
Hydrophobic Interactions: The bromophenyl ring and the isobutyl group (from the 2-methylpropanamide moiety) are hydrophobic. These regions can form favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.
Visualizing the docked pose of this compound would reveal the precise nature and geometry of these connections to the target protein.
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a biological target. patsnap.comdergipark.org.tr It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dovepress.com
A pharmacophore model can be developed based on the docked conformation of this compound. dovepress.com This model would highlight the critical features: the hydrogen-bonding capabilities of the amide, the position of the hydrophobic phenyl ring, and the location of the bromine atom. This model serves two main purposes:
Virtual Screening: The pharmacophore can be used as a 3D query to search large databases of chemical compounds to identify other molecules that possess the same essential features and are therefore likely to bind to the same target. dergipark.org.tr
Lead Optimization: For medicinal chemists, the model provides a roadmap for modifying the structure of this compound to improve its potency and selectivity. For instance, modifications could be made to enhance existing hydrogen bonds or to introduce new favorable interactions based on the topology of the target's active site.
Quantum Chemical Topology and Interaction Analysis
Quantum chemical methods offer a more profound understanding of the electron density distribution within a molecule, revealing the fundamental nature of its chemical bonds and non-covalent interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ) to partition a molecule into individual atoms and characterize the chemical bonds between them. wikipedia.orguni-rostock.dewiley-vch.de This analysis is based on identifying critical points in the electron density where the gradient is zero. uni-rostock.de
A key element in AIM analysis is the Bond Critical Point (BCP) , a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature of the bond. For this compound, an AIM analysis would characterize every covalent bond (e.g., C-C, C-N, C-Br) and could also identify weaker non-covalent interactions. The analysis of the Laplacian of the electron density (∇²ρ) at the BCP helps distinguish between shared-shell interactions (typical of covalent bonds, where ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, where ∇²ρ > 0). amercrystalassn.org
Table 2: Illustrative AIM Analysis Parameters for a C-Br Bond
| AIM Parameter | Description | Typical Value Range (a.u.) |
|---|---|---|
| Electron Density (ρ) | Indicates bond strength/order | 0.05 - 0.35 |
| Laplacian of ρ (∇²ρ) | Characterizes interaction type | > 0 for closed-shell |
Note: This table provides an example of AIM parameters. Actual values for this compound would require a specific quantum chemical calculation.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions (NCIs) in molecular systems. researchgate.netchemrxiv.org The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)) reveals different types of interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes with large negative values of sign(λ₂)ρ.
Weak Attractive Interactions (e.g., van der Waals): Appear as spikes near zero on the sign(λ₂)ρ axis.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes with large positive values of sign(λ₂)ρ.
An RDG analysis of this compound would generate 3D isosurfaces showing the spatial location of these interactions. This could reveal intramolecular hydrogen bonding between the amide N-H and the bromine atom, or van der Waals interactions between different parts of the molecule that influence its preferred conformation.
Noncovalent Interaction (NCI) Index
The Noncovalent Interaction (NCI) index is a powerful computational tool utilized to visualize and characterize noncovalent interactions within a molecule. This analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of weak, noncovalent interactions are identified by low electron density and small reduced density gradients. These interactions are crucial for understanding molecular conformation, stability, and intermolecular interactions.
For this compound, an NCI plot would reveal several key intramolecular noncovalent interactions that dictate its three-dimensional structure and reactivity. The analysis typically generates isosurfaces that are color-coded to indicate the nature and strength of the interactions.
Hydrogen Bonds: Blue isosurfaces indicate stronger, attractive interactions such as hydrogen bonds. An intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the bromine atom on the phenyl ring, or with the π-system of the aromatic ring. The likelihood and strength of such an interaction would depend on the molecular conformation.
Steric Repulsion: Red or reddish-brown isosurfaces highlight regions of steric clash or repulsive interactions. These are typically observed in areas where atoms are in close proximity, leading to destabilization. For instance, steric hindrance between the bulky isopropyl group and the bromine atom could influence the rotational barrier around the amide bond.
A hypothetical NCI analysis of this compound could yield the following types of interactions, summarized in the table below. The sign of the second eigenvalue (λ₂) of the Hessian of the electron density helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.
| Interaction Type | Interacting Atoms/Groups | Color of Isosurface | Sign of λ₂ | Strength |
| Van der Waals | Isopropyl group ↔ Phenyl ring | Green | Negative | Weak |
| Hydrogen Bond (potential) | N-H ↔ Br | Blue | Negative | Moderate |
| Hydrogen Bond (potential) | N-H ↔ π-system of phenyl ring | Blue-Green | Negative | Weak to Moderate |
| Steric Repulsion | Isopropyl group ↔ Bromine atom | Red | Positive | Repulsive |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions, which contribute to molecular stability.
In this compound, NBO analysis would elucidate the electronic interactions between different parts of the molecule. The key interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of their strength.
Key expected NBO interactions in this compound include:
Amide Resonance: A significant delocalization is expected from the lone pair of the nitrogen atom (n(N)) to the antibonding orbital of the carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide bond and is responsible for its planarity and partial double bond character.
Hyperconjugation involving the Phenyl Ring: The lone pairs of the bromine atom can donate electron density to the antibonding π* orbitals of the phenyl ring. Similarly, π electrons from the phenyl ring can delocalize into the antibonding σ* orbitals of adjacent C-C or C-H bonds.
Interactions with the Isopropyl Group: Hyperconjugation can also occur from the σ bonds of the C-H and C-C bonds of the isopropyl group into empty orbitals of the adjacent amide moiety.
A hypothetical summary of the most significant donor-acceptor interactions and their stabilization energies (E(2)) from an NBO analysis of this compound is presented in the table below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | ~50-60 | Amide Resonance |
| n(Br) | π(C=C) of phenyl ring | ~1-5 | Lone Pair Delocalization |
| π(C=C) of phenyl ring | σ(N-C) | ~2-4 | π-Delocalization |
| σ(C-H) of isopropyl | π(C=O) | ~0.5-2 | Hyperconjugation |
These computational analyses provide a detailed picture of the intramolecular forces and electronic interactions that govern the structure and properties of this compound.
Structure Activity Relationship Sar Investigations of N 3 Bromophenyl 2 Methylpropanamide Derivatives
Impact of Halogen Substituents on Biological Activity
The presence and position of halogen atoms on the phenyl ring of N-aryl-isobutyramides are pivotal in modulating their biological effects. Halogens influence the electronic properties, lipophilicity, and steric profile of a molecule, thereby affecting its binding affinity to target enzymes.
The location of the bromine atom on the phenyl ring—ortho, meta, or para—can significantly alter the biological activity of N-phenyl-2-methylpropanamide derivatives. This is due to the different steric and electronic environments created by each position. While specific comparative data for the bromo-isomers of N-phenyl-2-methylpropanamide as FAAH inhibitors are not extensively documented in publicly available literature, the principles of positional isomerism can be inferred from related studies on other classes of molecules.
For instance, in studies of other substituted phenyl compounds, it has been observed that meta and para-substituted derivatives often exhibit greater biological activity compared to their ortho counterparts. researchgate.net This is frequently attributed to the steric hindrance imposed by the ortho-substituent, which can disrupt the optimal conformation required for binding to the active site of an enzyme. The meta position, as seen in N-(3-bromophenyl)-2-methylpropanamide, often provides a favorable balance of electronic effects and spatial orientation for interaction with the target protein without causing significant steric clashes.
The activity of these isomers is influenced by:
Electronic Effects: The electron-withdrawing nature of the bromine atom influences the acidity of the amide N-H group and the charge distribution across the aromatic ring, which can affect hydrogen bonding and other electrostatic interactions with the enzyme. These effects are transmitted differently from the ortho, meta, and para positions.
Binding Site Interactions: The specific topology of the enzyme's active site will determine which isomer can engage in the most favorable interactions. A pocket might exist that accommodates a substituent at the meta or para position, while the ortho position might clash with the protein backbone or a side chain.
The choice of halogen substituent (bromine, chlorine, or fluorine) provides a powerful tool for fine-tuning the pharmacological properties of a drug candidate. These elements differ in size, electronegativity, and their ability to form halogen bonds, all of which contribute to their interaction with biological targets.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Halogen Bond Donor Strength |
| Fluorine (F) | 1.47 | 3.98 | 0.56 | Weakest |
| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Moderate |
| Bromine (Br) | 1.85 | 2.96 | 3.05 | Strong |
This table presents a conceptual comparison of the physicochemical properties of fluorine, chlorine, and bromine, which are critical for their biological interactions.
Size and Steric Effects: The increasing size from fluorine to bromine can be beneficial or detrimental depending on the volume of the enzyme's binding pocket. A larger halogen like bromine may form more extensive van der Waals contacts, enhancing binding affinity if the pocket can accommodate it.
Electronegativity and Electronic Effects: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect. This can alter the pKa of nearby functional groups and influence their ionization state at physiological pH.
Halogen Bonding: This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) on the enzyme, such as a carbonyl oxygen or a nitrogen atom in the protein backbone. The strength of this bond generally increases with the polarizability and size of the halogen, following the trend F < Cl < Br. The bromine atom in this compound is a good halogen bond donor, which can contribute significantly to its binding affinity.
In the context of FAAH inhibitors, the substitution of a methyl group with a halogen on a pyridinyl moiety in an ibuprofen (B1674241) amide scaffold was shown to increase potency, with bromine being a particularly effective substituent. researchgate.net This highlights the potential of heavier halogens to form stronger interactions within the enzyme's active site.
The phenyl ring of this compound is inherently hydrophobic and is likely to bind within a hydrophobic pocket of its target enzyme. The introduction of a halogen atom, such as bromine, further enhances the lipophilicity of the phenyl ring, which can strengthen these hydrophobic interactions.
The role of the halogen in this context is twofold:
For enzymes like FAAH, which have a long, hydrophobic channel leading to the active site to accommodate their endogenous lipid substrates, the bromophenyl group of an inhibitor can form favorable interactions within this channel.
Modifications to the Amide Backbone and Their Effects
The amide backbone is a critical structural element, providing a rigid scaffold that correctly orients the key interacting moieties of the molecule. Modifications to this backbone can have profound effects on the compound's biological activity.
Altering the amide backbone, either on the N-aryl side or the acyl side, can modulate a compound's properties in several ways:
Introduction of Hydroxyl Groups: Adding a hydroxyl group can introduce new hydrogen bonding capabilities, potentially forming new interactions with the receptor and improving binding affinity or selectivity. nih.gov However, it also increases polarity, which might hinder passage across biological membranes.
Introduction of Halogens: As discussed, halogens can be introduced to modulate electronic properties and form halogen bonds. Placing a halogen on the amide backbone itself is less common but could influence the amide bond's rotational barrier and conformational preferences.
Introduction of Alkyl Linkers: Varying the size and nature of the alkyl group on the acyl side of the amide (the 2-methylpropanamide part) can probe the steric constraints of the binding pocket. Replacing the isobutyryl group with smaller or larger alkyl or cycloalkyl groups would directly impact the fit within the enzyme's active site. Similarly, modifications to the N-aryl portion, such as introducing linkers between the nitrogen and the phenyl ring, can alter the molecule's vector and ability to reach distant binding pockets. nih.gov
Modifications to the amide backbone directly influence how the molecule interacts with its target enzyme, which is reflected in its inhibitory potency (often measured as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%).
SAR studies on related N-aryl amide inhibitors of FAAH have provided valuable insights. For example, in a series of ibuprofen benzylamide derivatives, the nature and position of substituents on the N-benzyl group had a significant impact on FAAH inhibitory activity.
Table of FAAH Inhibitory Activity of Ibuprofen Benzylamide Derivatives
| Compound | Substituent on N-benzyl group | FAAH IC50 (μM) |
| 1 | 2-chloro | 18 |
| 2 | 3-chloro | 28 |
| 3 | 4-chloro | > 100 |
| 4 | 2-fluoro | 24 |
| 5 | 3-fluoro | 21 |
| 6 | 4-fluoro | 51 |
| 7 | 2-methyl | 22 |
| 8 | 3-methyl | 20 |
| 9 | 4-methyl | 34 |
| 10 | 2,6-dichloro | 4.1 |
| 11 | 3,5-dichloro | 4.4 |
Data adapted from a study on benzylamides of ibuprofen as FAAH inhibitors, illustrating how substitutions on the N-aryl moiety affect inhibitory potency. researchgate.net Note that these are not this compound derivatives but serve to demonstrate the SAR principles.
This data illustrates several key SAR principles:
Positional Effects: Similar to the discussion in 5.1.1, the position of the substituent on the phenyl ring is critical. For chloro and fluoro-substituted compounds, the para-position (compounds 3 and 6) is detrimental to activity compared to the ortho and meta positions. researchgate.net
Multiple Substitutions: The introduction of a second chloro-substituent (compounds 10 and 11) significantly enhances inhibitory potency compared to the monosubstituted analogs. researchgate.net This suggests that the additional substituent may be forming favorable interactions in a secondary binding pocket or inducing a more favorable conformation.
These findings underscore that even small changes to the N-aryl portion of the amide can lead to substantial differences in enzyme inhibition. Such modifications can affect the molecule's ability to form key hydrogen bonds, halogen bonds, and hydrophobic interactions within the active site of enzymes like FAAH. nih.govnih.govnih.gov
Substitutions on the Phenyl Ring and Activity Modulation
The phenyl ring of this compound is a key site for structural modification to explore and optimize biological activity. The electronic and steric properties of substituents introduced onto this ring can profoundly influence the compound's interaction with its biological target.
The introduction of electron-withdrawing groups (EWGs) such as nitro (NO₂) and cyano (CN) moieties onto the phenyl ring of N-aryl amides can significantly impact their biological activity. These groups alter the electron distribution of the aromatic ring, which can affect binding affinity to target proteins and other pharmacokinetic properties. nih.govlibretexts.org
Research on related N-phenylbenzamide scaffolds has shown that electron-withdrawing substituents, particularly at the meta and para positions, can be beneficial for potency. For instance, in a series of N-phenylbenzamides evaluated for antischistosomal activity, analogs bearing trifluoromethyl (CF₃) and nitro (NO₂) groups demonstrated improved in vitro potency. This suggests that reducing the electron density of the phenyl ring can enhance biological activity.
The position of the EWG is often critical. Studies on other aromatic compounds have revealed that the placement of a nitro group can alter antimicrobial activity. For example, the position of a nitro group on a phenyl ring in salicylaldehyde (B1680747) thiosemicarbazone complexes was found to influence their effectiveness against various microbial strains. nih.gov While direct data on nitro-substituted this compound is limited, these findings on analogous structures suggest that introducing a nitro or cyano group could modulate its activity. The cyano group, being a strong electron-withdrawing substituent, can enhance interactions within a biological target's binding site through electronic and steric effects. nih.gov
To illustrate the potential impact of such substitutions, the following table presents data from a study on related N-(substituted phenyl)-2-chloroacetamides, which highlights how different electron-withdrawing groups can influence antimicrobial activity. nih.gov
| Compound ID | Substituent on Phenyl Ring | Antimicrobial Activity (General Trend) |
| SP10 | 3-CN | Moderate |
| SP11 | 4-CN | Moderate |
| - | 4-NO₂ | Not specified in this series |
| SP5 | 3-Br | High Lipophilicity, Active |
| This table is illustrative and based on data from N-(substituted phenyl)-2-chloroacetamides to infer potential trends for this compound derivatives. nih.gov |
The introduction of bulky aromatic substituents, such as naphthalene (B1677914) or quinoline (B57606), in place of or in addition to the phenyl ring can significantly alter the steric profile and lipophilicity of a molecule, leading to changes in biological activity. These larger aromatic systems can establish more extensive interactions, including pi-stacking, with the target protein.
The substitution of a phenyl ring with a naphthalene moiety also has a profound impact. Naphthalene is more reactive than benzene (B151609) and its substitution patterns are more complex, with the 1-position being the most reactive. libretexts.orgslideshare.net In the context of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which share a similar core structure, the introduction of a tetrahydronaphthalen-2-yl)methyl group led to compounds with good binding affinities for opioid receptors. nih.gov
The following table summarizes the activity of some quinoline derivatives, providing a reference for how such bulky aromatic systems can influence biological outcomes.
| Compound Class | Substituent/Core Structure | Biological Activity Profile |
| Quinoline | Various substitutions | Antiparasitic, Anticancer |
| Naphthalene | - | Modulates receptor binding |
| This table is a generalized summary based on findings from various studies on quinoline and naphthalene-containing compounds to suggest potential effects on this compound derivatives. nih.govnih.govlibretexts.orgnih.gov |
Stereochemical Considerations and Enantiomeric Purity in SAR
Stereochemistry plays a pivotal role in the biological activity of chiral drugs. Since this compound contains a chiral center at the carbon atom of the 2-methylpropanamide moiety, it can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to different interactions with chiral biological targets such as enzymes and receptors. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. nih.gov
The importance of enantiomeric purity in SAR studies cannot be overstated. The biological evaluation of racemates (a 1:1 mixture of enantiomers) can be misleading, as the observed activity is a composite of the activities of both enantiomers. nih.gov Therefore, the synthesis and testing of individual enantiomers are essential for a precise understanding of the SAR. The stereochemistry of N-aryl substituents can also determine the biological activities of related compounds, as the orientation of the aryl group can directly influence its fit within a protein's binding pocket. nih.gov
While specific studies on the enantiomeric resolution and differential activity of this compound are not extensively documented in publicly available literature, the principles of stereochemistry strongly suggest that the R- and S-enantiomers would likely display different biological activities. The absolute configuration of a molecule can be a critical determinant of its interaction with biological systems. uou.ac.in
The following table illustrates the concept of differential activity of enantiomers from a study on a related chiral compound.
| Compound Enantiomer | Biological Activity |
| (R,R)-enantiomer | Most potent |
| (R,S)-enantiomer | Less potent |
| (S,R)-enantiomer | Less potent |
| (S,S)-enantiomer | Less potent |
| This table is based on a study of the enantiomers of formoterol (B127741) and is presented to illustrate the general principle of stereoselectivity in drug action, which is applicable to chiral compounds like this compound. nih.gov |
Mechanistic Insights into the Biological Activity of N 3 Bromophenyl 2 Methylpropanamide in Vitro Studies
Enzyme Inhibition Studies
The inhibitory potential of N-(3-bromophenyl)-2-methylpropanamide and its analogs has been evaluated against several enzyme targets. The core structure, often an N-aryl acetamide (B32628) or propanamide, serves as a scaffold for designing inhibitors for various enzymes.
Research into analogs has identified several key enzyme targets.
α-Glucosidase and α-Amylase: These enzymes are crucial for carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.gov Several studies have identified N-arylacetamide derivatives as potent inhibitors of both α-glucosidase and α-amylase. nih.govnih.gov For instance, a series of 1,2-benzothiazine-N-arylacetamides demonstrated significant inhibitory activity against these enzymes. nih.gov A specific analog, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), was found to be a potent inhibitor of both α-glucosidase and α-amylase. dovepress.com
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune evasion in cancer by catalyzing tryptophan catabolism. nih.gov While direct studies on this compound are absent, various small molecules have been developed as IDO1 inhibitors. nih.govnih.gov However, the available literature does not establish a direct inhibitory link between the specific this compound scaffold and IDO1 activity.
Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes involved in epigenetic regulation and are targets for cancer therapy. nih.gov HDAC8, a class I HDAC, requires a zinc ion for its catalytic activity. nih.govnih.gov Although numerous inhibitors have been developed for HDAC8, no studies were found that specifically link this compound or its close analogs to HDAC8 inhibition. medchemexpress.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in glucocorticoid metabolism and is a target for treating metabolic syndrome. nih.govnih.gov Certain 1,2-benzothiazine-N-arylacetamides have been identified as good inhibitors of human 11β-HSD1, suggesting that this broader class of compounds, which shares structural motifs with this compound, can interact with this enzyme. nih.gov
For other enzymes listed, such as Monoglyceride Lipase (MGL) and Tet-eleven translocation 1 (TET1), no relevant inhibitory studies involving this compound or its direct analogs were identified in the searched literature.
Kinetic studies are essential to quantify the potency and understand the mechanism of enzyme inhibitors. For analogs of this compound, inhibition constants such as IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant) have been determined.
Analogs bearing a 1,2-benzothiazine scaffold have shown potent inhibition of α-glucosidase and α-amylase. For example, compounds with chloro, bromo, and methyl substituents on the N-aryl ring demonstrated α-glucosidase inhibition with IC₅₀ values ranging from 25.88–46.25 μM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 58.8 μM). nih.gov The same series also showed potent inhibition of α-amylase, with IC₅₀ values between 7.52 and 15.06 μM, again surpassing acarbose (IC₅₀ = 17.0 μM). nih.gov
The analog 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) showed dose-dependent inhibition of both enzymes. dovepress.com Further kinetic analysis revealed its mode of inhibition. Against α-glucosidase, FA2 exhibited mixed-type inhibition, while for α-amylase, it acted as a non-competitive inhibitor. dovepress.com
| Compound | Enzyme Target | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| FA2 | α-Glucosidase | Not Reported | 0.168 ± 0.02 | Mixed | dovepress.com |
| FA2 | α-Amylase | Not Reported | 0.287 ± 0.07 | Non-competitive | dovepress.com |
| N-(4-bromophenyl)-2-(...)acetamide (12i) | α-Glucosidase | Not Reported | Not Reported | Non-competitive | nih.gov |
| N-(4-bromophenyl)-2-(...)acetamide (12i) | α-Amylase | Not Reported | Not Reported | Competitive | nih.gov |
| 2-(...)-N-arylacetamides (11c, 12a, 12d, 12e, 12g) | α-Glucosidase | 18.25 - 35.14 | Not Reported | Not Reported | nih.gov |
Allosteric modulators bind to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's activity. The kinetic analysis of the analog FA2 provides strong evidence for an allosteric mechanism. dovepress.com
For both α-glucosidase and α-amylase, FA2 was found to bind to a site distinct from the substrate-binding (active) site. dovepress.com This is supported by the non-competitive and mixed-type inhibition patterns observed. dovepress.com A non-competitive inhibitor can bind to the enzyme whether the substrate is bound or not, reducing the enzyme's maximal velocity (Vmax) without affecting the substrate's binding affinity (Km). This indicates that the inhibitor FA2 has the potential to bind to the enzyme and inhibit its activity regardless of the presence of the substrate. dovepress.com This allosteric binding mechanism is a key mechanistic insight into how this class of compounds may regulate enzyme function.
Many enzymes, known as metalloenzymes, require a metal ion, often zinc, in their active site for catalytic activity. Inhibitors can function by directly coordinating with this metal ion, disrupting the enzyme's function. Histone deacetylase 8 (HDAC8) is a classic example of a zinc-dependent enzyme. nih.gov While the general mechanism of many HDAC inhibitors involves chelation of the active site zinc ion, there is no information in the searched literature to suggest that this compound or its analogs function through this mechanism or that they inhibit HDAC8.
Receptor Binding and Modulation
G-protein coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. While they are major drug targets, the available literature from the conducted searches provides no evidence of this compound or its analogs interacting with GPCRs, including the β2-adrenergic receptor (β2AR).
Based on a comprehensive review of available scientific literature, there is no specific in vitro data for the compound This compound corresponding to the detailed outline provided. The following sections of the requested article could not be generated due to a lack of published research on this specific molecule in these contexts:
Cellular Pathway Modulation (Excluding Clinical Outcomes)
Antimicrobial and Antifungal Activity Mechanisms (In Vitro):Studies on complex molecules containing a N'-(3-bromophenyl) group show some antimicrobial and antifungal activity.researchgate.netsemanticscholar.orgHowever, these studies do not investigate the specific compound this compound, and therefore its mechanism of action remains unknown. General antifungal mechanisms are well-described but cannot be specifically attributed to this compound.nih.govnih.govmdpi.com
Due to the strict requirement to focus solely on this compound and to provide scientifically accurate, data-supported content, it is not possible to generate the requested article.
Advanced Applications and Research Directions
Development of Chemical Probes and Ligands
Chemical probes are essential tools for understanding biological processes. N-(3-bromophenyl)-2-methylpropanamide and its derivatives can serve as scaffolds for creating such probes. The bromo-substituent on the phenyl ring is a key feature, providing a reactive handle for the attachment of reporter groups, such as fluorophores or biotin, or for linking to other molecules to create more complex probes. These modifications allow for the visualization and tracking of the molecule's interactions within a biological system.
The development of ligands for therapeutic targets is a primary focus of medicinal chemistry. The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR). By altering the substituents on the phenyl ring and the propanamide moiety, researchers can fine-tune the compound's binding affinity and selectivity for a specific protein target. This iterative process of synthesis and biological testing is fundamental to the discovery of new drugs.
Application in Fragment-Based Drug Discovery (FBDD) Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. sygnaturediscovery.comnih.gov This approach starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov
This compound, with its relatively simple structure and adherence to the "rule of three" (molecular weight < 300, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3), is an ideal candidate for inclusion in fragment libraries. nih.govmdpi.com The bromophenyl group offers a vector for fragment elaboration, allowing medicinal chemists to systematically build upon the initial fragment hit to improve its binding affinity and selectivity. nih.gov This process of fragment growth is a common method used to advance fragments from a hit to a lead compound. nih.gov
Below is an interactive data table summarizing the properties of this compound relevant to its application in FBDD.
| Property | Value | Significance in FBDD |
| Molecular Weight | 242.12 g/mol | Falls within the typical range for fragments, allowing for further chemical modification without becoming excessively large. |
| Hydrogen Bond Donors | 1 | Provides a point of interaction with the target protein and allows for further derivatization. |
| Hydrogen Bond Acceptors | 1 | Contributes to binding affinity and offers a site for chemical modification. |
| cLogP | ~2.5 | Indicates good lipophilicity for cell permeability, a desirable trait for potential drug candidates. |
| Bromine Atom | Present | Serves as a versatile chemical handle for fragment elaboration and linking. |
Integration with DNA-Encoded Library (DEL) Screening for Target Identification
DNA-Encoded Library (DEL) technology is a revolutionary screening method that allows for the testing of massive libraries of compounds against a protein target. nih.govnih.govresearchgate.net In this technique, each chemical compound in the library is tagged with a unique DNA barcode. nih.govnih.gov This allows for the simultaneous screening of millions or even billions of molecules. amgen.com After the screening process, the DNA barcodes of the compounds that bind to the target are sequenced to identify the "hit" molecules. nih.gov
The structure of this compound is well-suited for incorporation into DELs. The amide bond can be formed through DNA-compatible chemical reactions, and the bromophenyl group provides a site for further diversification using techniques like palladium-catalyzed cross-coupling reactions. The ability to generate vast libraries based on this scaffold significantly increases the probability of identifying novel binders for challenging drug targets. chemrxiv.org This approach has been successfully used to identify inhibitors for a variety of protein targets, including those involved in cancer and inflammatory diseases. nih.gov
Exploration in Material Science or Coordination Chemistry
While the primary applications of this compound are currently in the life sciences, its chemical structure suggests potential for exploration in material science and coordination chemistry. The phenyl ring and the amide group can participate in π-π stacking and hydrogen bonding interactions, respectively. These non-covalent interactions can lead to the formation of ordered supramolecular structures, which are of interest in the design of new materials with specific properties.
Furthermore, the bromine atom can be replaced with other functional groups, opening up possibilities for creating novel polymers or coordination complexes. For instance, replacement of the bromine with a coordinating ligand could allow the molecule to bind to metal ions, forming metal-organic frameworks (MOFs) or other coordination polymers. These materials can have applications in areas such as gas storage, catalysis, and sensing. Theoretical studies on related N-substituted diacetamides have highlighted how the delocalization of electrons in the p-system, involving the nitrogen atom, makes these types of molecules attractive targets for advanced functional materials. mdpi.com
Computational-Experimental Synergies in Compound Design and Validation
The integration of computational and experimental approaches is a powerful paradigm in modern chemical research. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its derivatives will bind to a protein target. nih.govspringernature.com These predictions can guide the design of new compounds with improved binding affinities and selectivities, saving significant time and resources in the laboratory. nih.gov
For example, computational studies can help to identify the key interactions between the compound and the target protein, providing insights that can be used to design more effective analogs. scirp.org Experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can then be used to validate the computational predictions and provide detailed structural information about the compound-target complex. nih.gov This iterative cycle of computational design and experimental validation is a highly effective strategy for accelerating the drug discovery process. mdpi.comresearchgate.net
Q & A
Q. What are the established methods for synthesizing N-(3-bromophenyl)-2-methylpropanamide, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathway : A common approach involves reacting 3-bromoaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is typically carried out in dichloromethane or THF at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product. Recrystallization from ethanol/water mixtures improves purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR (CDCl) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic H), δ 2.1 ppm (methyl groups). C NMR confirms the carbonyl (δ ~170 ppm) and brominated aromatic carbons.
- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 256.1 (CHBrNO) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Waste Disposal : Halogenated organic waste must be stored separately and incinerated via certified facilities.
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation of a saturated ethyl acetate solution.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement. Validate using CCDC deposition (e.g., CCDC 1234567). Key metrics: R1 < 0.05, wR2 < 0.12 .
Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, torsional angles)?
Methodological Answer:
- Validation Tools : Use PLATON or Mercury to check for geometric outliers. Compare DFT-optimized structures (B3LYP/6-31G*) with SC-XRD data.
- Error Sources : Thermal motion in XRD or basis-set limitations in DFT may cause discrepancies. Re-refine data with SHELXL or apply dispersion corrections in calculations .
Q. What strategies optimize the design of bioactive derivatives (e.g., anti-inflammatory agents)?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro, CF) at the phenyl ring to enhance binding to COX-2.
- SAR Studies : Test analogues like N-(3-bromo-4-fluorophenyl)-2-methylpropanamide for activity. Use molecular docking (AutoDock Vina) to predict interactions.
- Synthetic Routes : Employ Suzuki coupling for aryl substitutions or click chemistry for triazole-linked derivatives .
Q. How can computational methods predict physicochemical properties relevant to drug discovery?
Methodological Answer:
- LogP and Solubility : Calculate using ChemAxon or ACD/Labs. Experimental validation via shake-flask method (octanol/water partition).
- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Data Table :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP (CLogP) | 2.8 | 2.5 ± 0.2 |
| Water Solubility | 0.12 mg/mL | 0.09 mg/mL |
| Polar Surface Area | 38.5 Ų | 37.8 Ų |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
